1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one
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Overview
Description
1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one, also known as 5-chloro-2-methyl-3-azetidinone, is an organic compound with a wide range of applications. It is a colorless solid that is soluble in water and has a melting point of 128-130°C. This compound has been used in the synthesis of a variety of compounds and has been studied extensively in the fields of organic and medicinal chemistry.
Scientific Research Applications
Synthetic Chemistry and Methodologies
One significant application of compounds structurally related to "1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one" is in synthetic chemistry, where they serve as key intermediates or building blocks for the synthesis of more complex molecules. For instance, compounds incorporating chloropyridinyl and azetidinone units have been utilized in the development of efficient, stereoselective synthetic routes for pharmaceuticals. The research by Fleck, Mcwhorter, DeKam, and Pearlman (2003) describes the development of a practical and stereoselective process for preparing a key intermediate in the synthesis of premafloxacin, highlighting the importance of such compounds in antibiotic development (Fleck et al., 2003).
Material Science and Engineering
In material science, the incorporation of pyridinyl and azetidinone moieties can lead to materials with novel properties. Although direct applications of "this compound" in this field were not found in the searched literature, related compounds have been studied for their potential in creating new supramolecular structures. Cheng et al. (2011) explored supramolecular structures constructed by chloropyrimidinyl derivatives, demonstrating the role of hydrogen bonding and π-π interactions in determining molecular packing and potential functionalities in materials (Cheng et al., 2011).
Pharmaceutical Research
The structural elements present in "this compound" are common in molecules with pharmacological activity. While direct evidence of this specific compound's applications in drug discovery was not identified, related research indicates the potential for developing new therapeutic agents. For example, the synthesis and antimicrobial evaluation of novel pyrazolopyrimidines derivatives, as conducted by Rahmouni et al. (2016), reveal the potential of structurally similar compounds as anticancer and anti-5-lipoxygenase agents, suggesting a broad spectrum of biological activities worth exploring (Rahmouni et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as edoxaban , are known to inhibit human factor Xa, a key enzyme in the coagulation cascade .
Mode of Action
Edoxaban, for instance, acts as a direct, selective, reversible, and competitive inhibitor of human factor Xa . This inhibition prevents the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation .
Biochemical Pathways
Based on the potential target of action, it can be inferred that it may affect the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot .
Result of Action
If it acts similarly to edoxaban, it could potentially prevent blood clot formation by inhibiting the action of factor xa .
properties
IUPAC Name |
1-(5-chloropyridin-2-yl)-3,3-dimethylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c1-10(2)6-13(9(10)14)8-4-3-7(11)5-12-8/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYNWSMKWAJEMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=NC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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